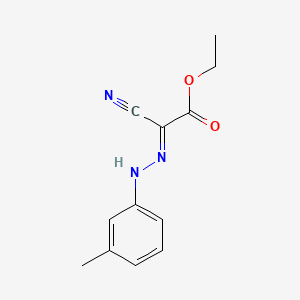
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyano group, a hydrazono group, and an ethyl ester group, making it a unique and versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or alkoxides (e.g., NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydrazono group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Phenylhydrazine derivatives: Compounds with similar hydrazono groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano and hydrazono groups provide versatility in synthetic applications, while its ester group contributes to its pleasant odor and potential use in flavoring and fragrance industries.
Propiedades
Número CAS |
3994-20-5 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[(3-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-5-9(2)7-10/h4-7,14H,3H2,1-2H3/b15-11+ |
Clave InChI |
GRLXXLBSLUTTDE-RVDMUPIBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C)/C#N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


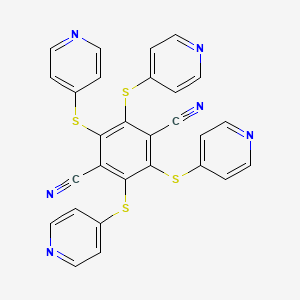

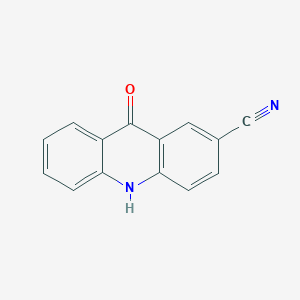
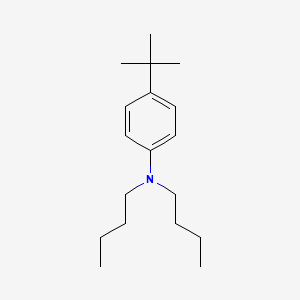

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)
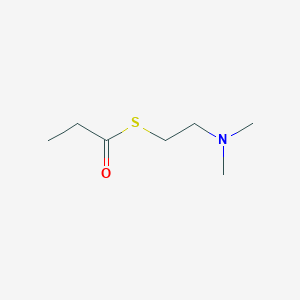
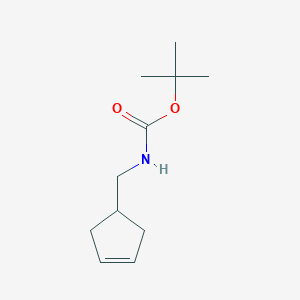


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)

